N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(10-5-6-13-14(9-10)21-8-7-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-6,9H,1-4,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWLHPWCTYYNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Formation of the Benzodioxine Ring: This involves the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Coupling of the Two Rings: The final step involves coupling the benzoxazole and benzodioxine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amide group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit properties that may be beneficial in treating various central nervous system disorders. These include:
- Anxiety and Depression : Benzoxazine derivatives have been shown to modulate serotonin receptors (5-HT receptors), which are crucial in the treatment of anxiety and depression .
- Neurodegenerative Diseases : The compound may play a role in neuroprotection and could be investigated for its effects on diseases like Alzheimer's and Parkinson's .
Antibacterial and Anticancer Activities
Benzoxazine derivatives have demonstrated antibacterial properties and potential anticancer effects. For instance:
- Antibacterial Agents : Certain derivatives have been reported to possess antibacterial activity against various pathogens .
- Cancer Treatment : Some studies indicate that related compounds can inhibit the proliferation of cancer cells, making them candidates for further investigation in oncology .
Synthesis and Development
The synthesis of this compound can be achieved through various chemical methodologies. For example:
- Domino Reactions : A series of functionalized 2,3-dihydro-1,4-benzoxazines can be constructed using domino [5 + 1] annulations of specific precursors .
- Chiral Syntheses : Novel chiral synthesis methods have been developed to enhance the efficacy and selectivity of these compounds for therapeutic applications .
Case Study: Neurokinin Receptor Modulation
A significant area of research involves the modulation of neurokinin receptors using benzoxazine derivatives. These compounds have shown promise as antagonists for neurokinin-3 receptors (NK3), which are implicated in several CNS disorders including depression and anxiety .
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antidepressant | Modulation of serotonin receptors |
| Anticancer | Inhibition of cancer cell proliferation |
| Antibacterial | Activity against various pathogens |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydro-benzoxazole moiety
- Benzodioxine structure
Its molecular formula is with a molecular weight of approximately 288.30 g/mol. The unique combination of these structural elements is believed to contribute to its pharmacological properties.
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest it acts as an inhibitor for specific enzymes involved in inflammatory pathways and neurodegenerative diseases. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication .
- Receptor Binding : Interaction studies have shown effective binding to receptors involved in pain and inflammation signaling pathways. Techniques such as molecular docking and binding affinity assays are employed to elucidate its mechanisms of action.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antibacterial Activity
Some derivatives of the compound have demonstrated modest antibacterial activity against Gram-positive bacterial strains. The evaluation against E. coli strains indicated that certain compounds could serve as efflux pump substrates or lack the necessary physicochemical properties for effective cell wall penetration .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses through its interaction with specific receptors and enzymes involved in inflammatory pathways. This suggests possible therapeutic applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds with similar structural features:
These findings underscore the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via nucleophilic substitution or carboxamide coupling. A standard approach involves reacting a benzodioxine-6-carboxylic acid derivative with an amine-containing heterocycle (e.g., 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine) under alkaline conditions. For example:
- Dynamic pH control (pH ~10) using aqueous Na₂CO₃ ensures optimal deprotonation of the amine for nucleophilic attack .
- Solvents like N,N-dimethylformamide (DMF) with catalytic LiH enhance reaction efficiency by stabilizing intermediates .
- Post-synthesis purification may involve column chromatography or recrystallization to achieve >95% purity.
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
A multi-technique approach is critical:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- ¹H NMR confirms proton environments (e.g., benzodioxine methylene protons at δ 4.2–4.5 ppm and benzoxazole protons at δ 2.8–3.2 ppm) .
- EIMS (Electron Ionization Mass Spectrometry) verifies molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction (if crystallizable) provides absolute stereochemical confirmation, as demonstrated for analogous sulfonamide derivatives .
Basic: What safety measures are critical during handling?
Answer:
- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Spill management: Neutralize acidic/basic residues with appropriate buffers before disposal .
Advanced: How can reaction conditions be optimized using statistical experimental design?
Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Use response surface methodology (RSM) to model variables (e.g., temperature, pH, solvent ratio) and predict optimal yield .
- Central composite designs reduce the number of experiments while capturing interactions between parameters (e.g., LiH catalyst concentration vs. reaction time) .
- Validate models with confirmatory runs and adjust for scale-up consistency.
Advanced: What computational tools predict the compound’s bioactivity or reaction pathways?
Answer:
- Quantum chemical calculations (e.g., DFT) map reaction pathways and transition states, as employed by ICReDD for reaction design .
- Molecular docking (e.g., AutoDock Vina) screens potential enzyme targets (e.g., lipoxygenase) by simulating binding affinities .
- Machine learning models trained on structural analogs predict ADMET properties or synthetic feasibility .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Standardize assays: Use consistent enzyme sources (e.g., human recombinant vs. bacterial lipoxygenase) and control for buffer ionic strength .
- Dose-response curves (IC₅₀ comparisons) clarify potency variations. For example, discrepancies in antibacterial activity may arise from differences in bacterial strain susceptibility .
- Meta-analysis of structural analogs identifies substituent effects (e.g., electron-withdrawing groups enhancing enzyme inhibition) .
Advanced: What mechanistic strategies elucidate enzyme inhibition modes?
Answer:
- Kinetic studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) .
- Site-directed mutagenesis identifies critical residues in the enzyme active site. For example, replacing catalytic histidine in lipoxygenase disrupts binding .
Advanced: How to enhance solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design: Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) to the carboxamide moiety .
- Nanoparticle encapsulation (e.g., PLGA-based carriers) improves aqueous dispersion and targeted delivery .
- Co-crystallization with cyclodextrins enhances solubility while maintaining stability .
Advanced: What analytical methods resolve synthetic byproducts or impurities?
Answer:
- HPLC-MS with C18 columns separates and identifies byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .
- 2D NMR (e.g., HSQC, HMBC) assigns ambiguous proton/carbon signals in complex mixtures .
- X-ray powder diffraction detects crystalline impurities in bulk samples .
Advanced: How to validate environmental safety during disposal?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
